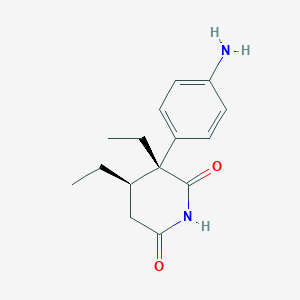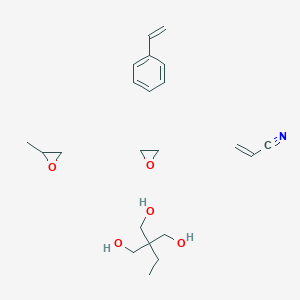
2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir is a type of polymer that has gained attention in recent years due to its unique properties and potential applications in various fields.
Applications Industrielles
The polymer has been studied for its potential use in industrial applications, such as coatings, adhesives, and composites.
Mécanisme D'action
The mechanism of action of 2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir is not fully understood. However, it is believed that the polymer works by interacting with various biological and chemical processes in the body, such as cell signaling pathways and enzyme activity.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir can have various biochemical and physiological effects on the body, depending on the application. For example, the polymer has been shown to have anti-inflammatory and antibacterial properties, which could make it useful for wound healing and other biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir in lab experiments is its versatility. The polymer can be synthesized in a variety of ways, making it suitable for a wide range of applications. Additionally, the polymer has been shown to be stable and non-toxic, which makes it safe for use in lab experiments.
However, there are also some limitations to using 2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir in lab experiments. For example, the polymer can be difficult to synthesize in large quantities, which could limit its use in industrial applications. Additionally, the polymer can be sensitive to certain environmental conditions, such as temperature and humidity, which could affect its performance in lab experiments.
Orientations Futures
There are several future directions for research on 2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir. Some of the most promising directions include:
1. Developing new synthesis methods to improve the scalability and efficiency of the polymer.
2. Studying the polymer's potential use in new applications, such as drug delivery and gene therapy.
3. Investigating the polymer's mechanism of action to better understand its biochemical and physiological effects.
4. Developing new formulations of the polymer to improve its performance in specific applications.
Conclusion
2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir is a versatile polymer with unique properties and potential applications in various fields. While there is still much to learn about this polymer, the research conducted so far suggests that it could be a valuable tool for biomedical, environmental, and industrial applications. As research continues, it is likely that new applications and uses for this polymer will be discovered, making it an exciting area of study for scientists and researchers.
Méthodes De Synthèse
The synthesis of 2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir involves the polymerization of propenenitrile, ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, and methyloxir. The process is typically carried out using a free-radical polymerization technique, which involves the use of a free-radical initiator to initiate the polymerization reaction.
Applications De Recherche Scientifique
2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir has been the subject of several scientific research studies due to its unique properties and potential applications in various fields. Some of the most notable research applications include:
1. Biomedical Applications: The polymer has been studied for its potential use in biomedical applications, such as drug delivery, tissue engineering, and wound healing.
2. Environmental Applications: The polymer has been studied for its potential use in environmental applications, such as water treatment and pollution control.
3.
Propriétés
Numéro CAS |
103513-16-2 |
|---|---|
Nom du produit |
2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir |
Formule moléculaire |
C22H35NO5 |
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
2-ethyl-2-(hydroxymethyl)propane-1,3-diol;2-methyloxirane;oxirane;prop-2-enenitrile;styrene |
InChI |
InChI=1S/C8H8.C6H14O3.C3H3N.C3H6O.C2H4O/c1-2-8-6-4-3-5-7-8;1-2-6(3-7,4-8)5-9;1-2-3-4;1-3-2-4-3;1-2-3-1/h2-7H,1H2;7-9H,2-5H2,1H3;2H,1H2;3H,2H2,1H3;1-2H2 |
Clé InChI |
SCQRMFUNKUNZEK-UHFFFAOYSA-N |
SMILES |
CCC(CO)(CO)CO.CC1CO1.C=CC#N.C=CC1=CC=CC=C1.C1CO1 |
SMILES canonique |
CCC(CO)(CO)CO.CC1CO1.C=CC#N.C=CC1=CC=CC=C1.C1CO1 |
Synonymes |
2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxirane and oxirane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



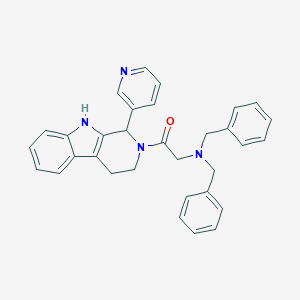
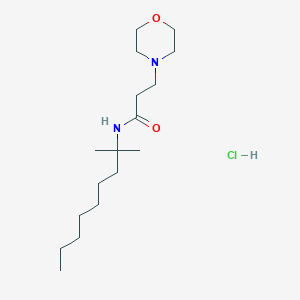
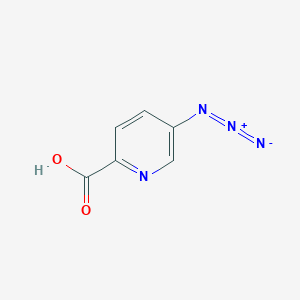

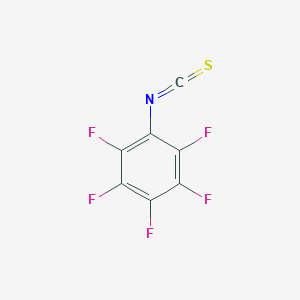

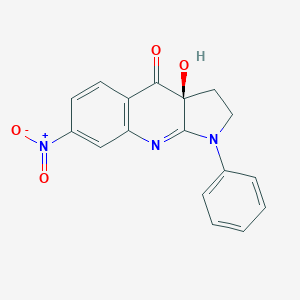


![N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide](/img/structure/B25208.png)
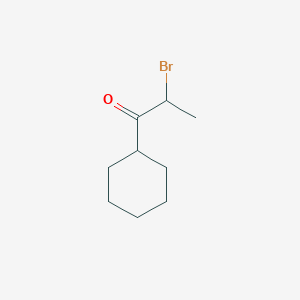

![Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate](/img/structure/B25214.png)
